molecular formula C22H15F4N3OS B15028299 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618073-69-1

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B15028299
CAS No.: 618073-69-1
M. Wt: 445.4 g/mol
InChI Key: DDCPLBVVDMUMTL-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (Molecular Formula: C₂₂H₁₅F₄N₃OS, Molecular Weight: 445.43) features a pyridine core substituted with a cyano group (-CN), trifluoromethyl (-CF₃), and 4-methylphenyl (toluyl) group. A sulfanyl (-S-) bridge links the pyridine to an acetamide moiety, which is further substituted with a 4-fluorophenyl group .

Properties

CAS No.

618073-69-1

Molecular Formula

C22H15F4N3OS

Molecular Weight

445.4 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H15F4N3OS/c1-13-2-4-14(5-3-13)19-10-18(22(24,25)26)17(11-27)21(29-19)31-12-20(30)28-16-8-6-15(23)7-9-16/h2-10H,12H2,1H3,(H,28,30)

InChI Key

DDCPLBVVDMUMTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as 4-methylbenzaldehyde, malononitrile, and trifluoroacetic acid.

    Introduction of the sulfanyl group: The pyridine intermediate is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the sulfanyl-substituted pyridine with 4-fluoroaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential as a biochemical tool or drug lead.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups may enhance binding affinity to certain enzymes or receptors, while the sulfanyl and acetamide moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Core Pyridine Modifications
  • Trifluoromethyl (-CF₃) vs. Styryl Groups: The compound N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replaces the -CF₃ and 4-methylphenyl groups with styryl substituents. Impact: The target compound’s -CF₃ group likely improves resistance to oxidative metabolism compared to styryl analogs.
  • 4-Methylphenyl vs. 4-Fluorophenyl on Pyridine: The analog 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () substitutes the 4-methylphenyl with a 4-fluorophenyl group. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets, whereas the methyl group offers steric bulk without polar interactions .
Heterocyclic Core Variations
  • Pyridine vs. Naphthyridine: Compound 6a () features a naphthyridine core instead of pyridine, with additional morpholino and ethyl groups. The expanded ring system increases molecular weight (MW: ~550–600) and may alter solubility and target selectivity .

Acetamide Substituent Modifications

N-Aryl Group Comparisons
  • 4-Fluorophenyl vs. 4-Ethoxyphenyl: The analog in replaces the 4-fluorophenyl with a 4-ethoxyphenyl group (Molecular Formula: C₂₃H₁₇ClF₃N₃O₂S, MW: 515.91).
  • 4-Fluorophenyl vs.
  • 4-Fluorophenyl vs. Thiophene/Chlorophenyl: Compounds in and feature thiophene or chlorophenyl groups on the acetamide. For example, N-(2-cyanophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide () introduces a thiophene ring, which may improve membrane permeability due to its aromatic heterocycle .

Structural and Physicochemical Properties

Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₁₅F₄N₃OS 445.43 4-MePh, -CF₃, 4-FPh
4-Ethoxyphenyl Analog () C₂₃H₁₇ClF₃N₃O₂S 515.91 4-EtOPh, -CF₃, 4-ClPh
Thiophene Analog () C₁₉H₁₁ClF₃N₃OS₂ 453.89 Thiophene, -CF₃, 2-CNPh
  • Trends : Bulkier substituents (e.g., ethoxy, thiophene) increase molecular weight and may reduce aqueous solubility. The target compound’s balance of moderate MW and lipophilic groups (-CF₃, 4-MePh) suggests favorable bioavailability.
Electronic Effects
  • The cyano (-CN) and trifluoromethyl (-CF₃) groups on the pyridine are strong electron-withdrawing groups, stabilizing the ring system and influencing reactivity. Analogs with electron-donating groups (e.g., -OCH₃ in ) may exhibit altered electronic profiles, affecting binding interactions .

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